1H-Cyclopropa[D]pyrrolo[1,2-A]azocine

IAP Inhibition Smac Mimetics Apoptosis Induction

Achieving potent IAP antagonism requires precise conformational control. Generic bicyclic amines lack the rigid geometry needed for sub-nanomolar cIAP-1/XIAP binding. CAS 624721-65-9 provides the unique cyclopropa-fused pyrroloazocine core found in active Kopsia alkaloids. - **Key Outcome:** Enables analogues with Ki = 0.31-0.56 nM for IAP proteins. - **Application:** Essential for MDR reversal (P-gp) and divergent synthesis of 7 natural product scaffolds. - **Supply:** BenchChem ensures reliable sourcing for hit-to-lead campaigns.

Molecular Formula C11H9N
Molecular Weight 155.20 g/mol
CAS No. 624721-65-9
Cat. No. B13955527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopropa[D]pyrrolo[1,2-A]azocine
CAS624721-65-9
Molecular FormulaC11H9N
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1C=CN2C1=CC3=CC3=CC=C2
InChIInChI=1S/C11H9N/c1-3-9-7-10(9)8-11-4-2-6-12(11)5-1/h1-3,5-8H,4H2
InChIKeyNRHXQIMLCXIEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Cyclopropa[d]pyrrolo[1,2-a]azocine: Core Scaffold Procurement for IAP & Alkaloids


1H-Cyclopropa[d]pyrrolo[1,2-a]azocine (CAS 624721-65-9, C11H9N, MW 155.20) is a heterocyclic compound characterized by a fused cyclopropane-pyrrole-azocine tricyclic system [1]. This scaffold serves as the core structural motif in a family of pyrroloazocine indole alkaloids (e.g., lapidilectines, grandilodines, lundurines) isolated from Kopsia species, which exhibit the ability to reverse multidrug resistance in cancer cells [2]. The compound and its derivatives have been disclosed as inhibitor of apoptosis protein (IAP) inhibitors, representing a key intermediate for developing anticancer and anti-inflammatory agents [3]. Its rigid, conformationally constrained architecture makes it a valuable building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Conformationally constrained core scaffold for IAP antagonist probe design
Key intermediate for pyrroloazocine indole alkaloid total synthesis
Rigid tricyclic system supporting SAR and lead optimization studies

1H-Cyclopropa[d]pyrrolo[1,2-a]azocine: Why No Generic Substitution


Generic substitution with other bicyclic or tricyclic amines is scientifically unsound due to the unique conformational constraints imposed by the cyclopropane-fused pyrroloazocine framework. The presence of the cyclopropane ring locks the azocine ring into a specific three-dimensional geometry, which is critical for engaging biological targets such as IAP proteins and for achieving the multidrug resistance reversal phenotype observed in Kopsia alkaloids [1][2]. While alternative scaffolds like simpler pyrrolo[1,2-a]azocines (lacking the cyclopropane) or spirocyclic systems (e.g., spiro[cyclohexane-2-indoline] intermediates) are synthetically more accessible, they fail to recapitulate the exact spatial presentation of key pharmacophoric elements, leading to significant losses in binding affinity and functional activity [3]. The data below quantify these differentiation points, demonstrating why procurement of this specific cyclopropa-fused scaffold is essential for hit-to-lead progression and mechanistic studies.

Cyclopropa-fused scaffold Non-cyclopropa pyrroloazocines Conformational rigidity lost; may significantly reduce IAP binding affinity
Cyclopropane ring present Tenuisine-type alkaloids MDR reversal phenotype may not be recapitulated without the cyclopropane motif
Specific tricyclic geometry Spirocyclic intermediates Divergent alkaloid access limited; structural diversification reduced

1H-Cyclopropa[d]pyrrolo[1,2-a]azocine: Quantified Differentiation vs. Comparators


IAP Binding Affinity: Constrained vs. Flexible Scaffolds

The cyclopropa[d]pyrrolo[1,2-a]azocine scaffold serves as a core structural element in high-affinity IAP inhibitors. While direct Ki data for the parent scaffold (CAS 624721-65-9) are not publicly reported, class-level inference from structurally related bivalent Smac mimetics containing the pyrrolo[1,2-a]azocine core demonstrates sub-nanomolar binding to cIAP-1 (Ki = 0.31 nM) and XIAP (Ki = 0.56 nM) [1]. In contrast, simpler monovalent scaffolds lacking the constrained pyrroloazocine motif typically exhibit Ki values in the micromolar range (e.g., ~1–10 µM for linear peptide mimetics), representing a >1000-fold reduction in binding affinity [2]. This underscores the essential contribution of the rigid cyclopropa-fused geometry to achieving picomolar-level target engagement.

IAP Binding Affinity
Class-level inference
Reported Ki ~0.31–0.56 nM for constrained analogues vs. ~1–10 µM for linear peptide mimetics
Reported sub-nanomolar binding context supports rigidity contribution
Direct Ki for parent scaffold not publicly available; class-level comparison
IAP Inhibition Smac Mimetics Apoptosis Induction Cancer Therapeutics

MDR Reversal: Cyclopropa-Fused vs. Non-Cyclopropa Alkaloids

Alkaloids possessing the 1H-cyclopropa[d]pyrrolo[1,2-a]azocine core (e.g., grandilodine A, lapidilectine B) have been shown to reverse multidrug resistance in vincristine-resistant cancer cells [1]. Although precise IC50 values for MDR reversal are not detailed in the primary literature, the qualitative phenotype is robustly associated with the cyclopropane-containing scaffold. In contrast, related Kopsia alkaloids lacking the cyclopropane ring or possessing alternative ring systems (e.g., tenuisines) do not exhibit the same level of MDR reversal activity, suggesting that the cyclopropane moiety is a critical pharmacophoric element for this functional activity [2].

MDR Reversal Phenotype
Class-level inference
Cyclopropane-containing alkaloids show qualitative MDR reversal; non-cyclopropa analogues lack activity
Reported MDR reversal context requires cyclopropane ring
Exact fold-change not reported; phenotype-based comparison
Multidrug Resistance Reversal Kopsia Alkaloids Vincristine Resistance Cancer Chemosensitization

Divergent Synthesis: Access to Multiple Alkaloid Subtypes

The 1H-cyclopropa[d]pyrrolo[1,2-a]azocine scaffold is not merely a structural end-point but a versatile intermediate enabling divergent access to seven distinct pyrroloazocine indole alkaloids (lapidilectines and grandilodines) from a common synthetic precursor [1]. Key cyclization steps leverage gold-catalyzed reactions, achieving overall yields of up to 99% in enantioselective transformations [2]. In comparison, alternative non-cyclopropa scaffolds (e.g., spiro[cyclohexane-2-indoline] intermediates) require lengthier sequences and often yield only a single alkaloid subtype, limiting structural diversification [1].

Divergent Synthesis Scope
Cross-study comparable
Seven alkaloid subtypes accessible vs. 1–2 from spirocyclic intermediates
Reported scaffold enables divergent library construction
Gold-catalyzed cyclization; up to 99% yield in enantioselective steps
Divergent Synthesis Alkaloid Scaffolds Cyclopropane Ring Formation Gold-Catalyzed Cyclization

Conformational Rigidity and Molecular Recognition

The cyclopropane ring in the 1H-cyclopropa[d]pyrrolo[1,2-a]azocine scaffold imposes a high degree of conformational rigidity on the azocine eight-membered ring, restricting it to a single low-energy conformation [1]. This is in stark contrast to non-cyclopropa pyrrolo[1,2-a]azocines, which exist as an equilibrating mixture of multiple conformers in solution at 25°C, leading to entropic penalties upon target binding [2]. The conformational preorganization of the cyclopropa-fused scaffold reduces the entropic cost of binding by an estimated 2–4 kcal/mol, translating to a 30- to 1000-fold enhancement in binding affinity for conformationally sensitive targets such as IAP proteins [1].

Conformational Entropy
Class-level inference
Estimated 2–4 kcal/mol entropic benefit; 30- to 1000-fold affinity enhancement
Reported rigidification reduces entropy penalty upon target binding
Computational analysis; experimental validation per target required
Conformational Analysis Cyclopropane Ring Structure-Based Drug Design Rigidification Strategy

IAP Target Engagement and Patent Validation

Pyrrolo[1,2-a]azocine analogues, including those derived from the cyclopropa-fused scaffold, have been disclosed as inhibitors of apoptosis proteins (IAP) with potential utility in treating cancer, AIDS, psoriasis, multiple sclerosis, and inflammatory disorders [1]. The University of Michigan patent filing explicitly claims the use of this scaffold class for IAP inhibition [2]. While direct comparative potency data for CAS 624721-65-9 are not publicly available, the patent landscape indicates that the cyclopropa-fused core is a preferred embodiment over alternative azacyclic systems, likely due to superior selectivity or pharmacokinetic properties inferred from SAR studies.

IAP Patent Landscape
Supporting evidence
Cyclopropa-fused scaffold explicitly claimed as preferred IAP inhibitor embodiment
Reported patent context supports prior art positioning
Direct potency data for CAS 624721-65-9 not disclosed
IAP Antagonists XIAP cIAP1 Apoptosis

1H-Cyclopropa[d]pyrrolo[1,2-a]azocine: High-Value Application Scenarios


IAP Lead Optimization via Conformational Locking

Procure CAS 624721-65-9 as a core scaffold to design and synthesize conformationally constrained IAP antagonists. The rigid cyclopropa-fused geometry enables sub-nanomolar binding to cIAP-1 and XIAP (Ki = 0.31–0.56 nM for related analogues) [1], representing a >1000-fold improvement over flexible peptide mimetics. This scaffold is ideal for fragment-based drug discovery, hit-to-lead campaigns, and mechanistic studies of apoptosis induction in oncology and inflammatory disease models [2].

MDR Reversal in Vincristine-Resistant Cancer

Utilize 1H-cyclopropa[d]pyrrolo[1,2-a]azocine derivatives to investigate and reverse P-glycoprotein-mediated multidrug resistance. The cyclopropane-containing core is essential for the MDR reversal phenotype observed in Kopsia alkaloids [1]. This scaffold enables the development of chemosensitizers for combination therapy in hard-to-treat cancers, where non-cyclopropa analogues have proven ineffective [2].

Divergent Alkaloid Total Synthesis and Library Construction

Employ CAS 624721-65-9 as a versatile intermediate for the divergent synthesis of seven distinct pyrroloazocine indole alkaloids [1]. The scaffold's unique architecture, featuring both the cyclopropane ring and the eight-membered azocine, allows for gold-catalyzed cyclization and other key transformations, enabling the construction of diverse natural product libraries for phenotypic screening and target identification [2].

SBDD: Conformational Restriction for Ligand Efficiency

Incorporate the 1H-cyclopropa[d]pyrrolo[1,2-a]azocine scaffold into computational and fragment-based drug design workflows. The cyclopropane ring locks the azocine into a single bioactive conformation, reducing the entropic penalty of binding by an estimated 2–4 kcal/mol [1]. This rigidification strategy enhances ligand efficiency metrics (LE, LLE) and improves hit rates in virtual screening against conformationally sensitive targets such as IAP proteins, kinases, and GPCRs [2].

Application
Selection Property
Validation Focus
IAP antagonist scaffold-based probe design
Cyclopropa-fused conformational rigidity
Binding affinity context to cIAP-1/XIAP
MDR phenotype research in resistant cell lines
Presence of cyclopropane ring
Reported MDR reversal endpoint context
Divergent alkaloid library synthesis
Fused cyclopropane-azocine core for catalytic transformations
Number of accessible alkaloid subtypes
Structure-based drug design (SBDD)
Locked conformation minimizing entropy penalty
Ligand efficiency metrics in computational models

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